Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate is a complex organic compound with the molecular formula C28-H46-N4-S4.2Cl-H.H2-O and a molecular weight of 656.95 . This compound is known for its unique structure, which includes adamantylthio groups and dithiobis linkages, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the adamantylthioethylamine precursor, which is then reacted with acetamidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the adamantylthio groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .
Comparison with Similar Compounds
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate can be compared with similar compounds such as:
2,2’-Dithiobis(N-(1-adamantylmethyl)-acetamidine) dihydrochloride hemihydrate: This compound shares a similar structure but differs in the substitution pattern on the adamantyl group.
Ethanimidamide, 2,2’-dithiobis[N-[2-(tricyclo[3.3.1.13,7]dec-1-ylthio)ethyl]-, dihydrochloride, monohydrate: This compound has a different tricyclic structure, leading to variations in its chemical and biological properties.
Properties
CAS No. |
64058-80-6 |
---|---|
Molecular Formula |
C28H50Cl2N4OS4 |
Molecular Weight |
657.9 g/mol |
IUPAC Name |
N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2 |
InChI Key |
LHOVVAOKADDNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.